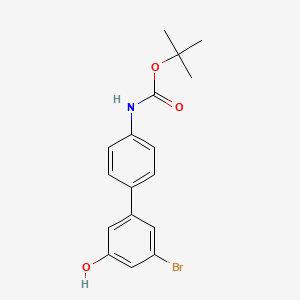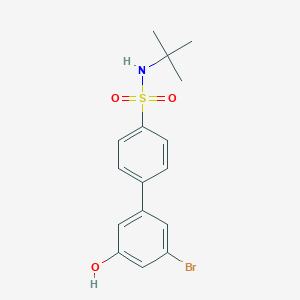
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is an organic compound belonging to the class of brominated phenols. It is a white crystalline solid with a melting point of 195-197°C and a boiling point of 271-273°C. The compound has a molecular weight of 305.26 g/mol and a molecular formula of C14H17BrO2S. 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is a useful reagent for organic synthesis and has been used for a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is not well understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed to be capable of forming complexes with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, are not well understood. However, it is believed to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, in laboratory experiments include its low cost, availability, and relatively low toxicity. It is also relatively stable under normal laboratory conditions and can be used in a variety of organic synthesis reactions. The main limitation of using this compound in laboratory experiments is its instability in the presence of strong acids and bases.
Zukünftige Richtungen
The potential future directions for 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, further research into its mechanism of action and its potential uses in organic synthesis reactions could lead to the development of new and improved synthetic methods. Finally, further research into its potential antioxidant properties could lead to new therapeutic strategies for the prevention of oxidative damage to cells.
Synthesemethoden
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method is the reaction of 3-bromo-5-hydroxybenzene with 3-t-butylsulfamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds and as a catalyst in organic reactions. In addition, it has been used in the synthesis of a new class of compounds known as “brominated phenols” which have potential applications in the field of drug discovery.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGPUZGHIWZHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


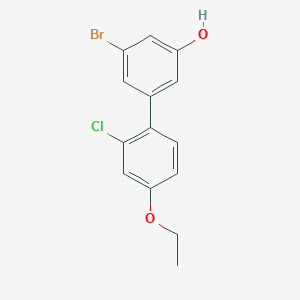
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
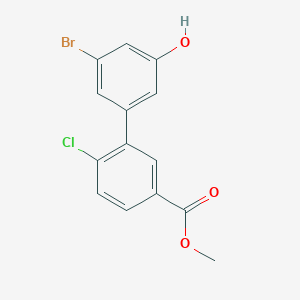


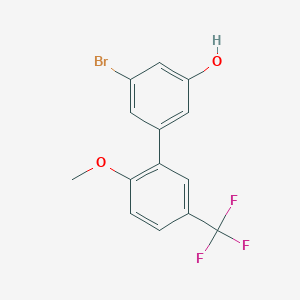
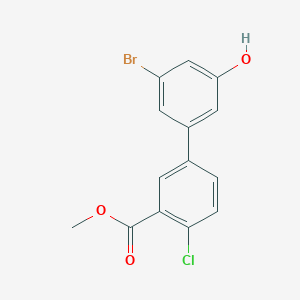
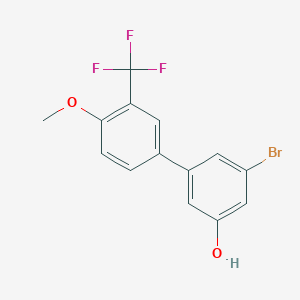
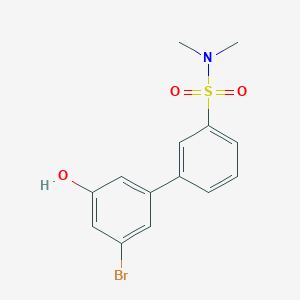
![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
